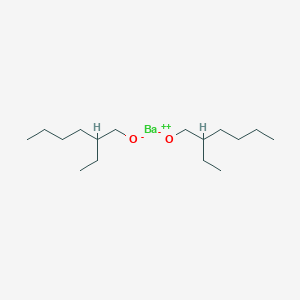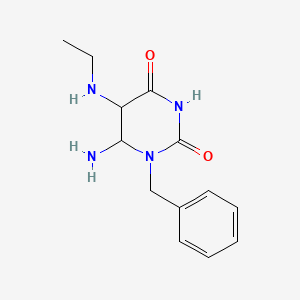
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, a chloro substituent, and multiple hydroxyl groups on a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of hydroxyl groups: Hydroxylation can be carried out using osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using hydrogenation catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of amines or thiols.
科学的研究の応用
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions. Biology : Its structural features make it a candidate for studying enzyme interactions and receptor binding. Medicine Industry : Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups may facilitate binding to hydrophobic pockets, while the hydroxyl groups can form hydrogen bonds with active site residues. The chloro substituent may enhance the compound’s stability and reactivity.
Similar Compounds
(1S,6alpha)-1-(Benzoyloxy)methyl-6-bromo-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a bromo substituent instead of chloro.
(1S,6alpha)-1-(Benzoyloxy)methyl-6-fluoro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness: : The presence of the chloro substituent in this compound may confer unique reactivity and stability compared to its bromo and fluoro analogs. This can influence its biological activity and suitability for specific applications.
特性
分子式 |
C21H19ClO6 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
(5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2 |
InChIキー |
OZXFMXVSIMKHPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

